(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is an organic compound that features a trimethylsilyl group attached to a hex-4-en-1-yn-3-ol backbone. This compound is of interest due to its unique structural properties, which include both an alkyne and an alkene functional group, as well as a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol typically involves the following steps:
Formation of the Alkyne: The initial step often involves the formation of the alkyne group through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an alkyl halide in the presence of a palladium catalyst.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction, where a trimethylsilyl chloride reacts with the alkyne in the presence of a base like triethylamine.
Formation of the Alkene: The alkene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydroxyl Group Introduction: The hydroxyl group can be added through a hydroboration-oxidation reaction, where the alkyne is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific bioactive molecule it is part of.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol is unique due to the presence of both an alkyne and an alkene functional group, along with a hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16OSi |
---|---|
Molecular Weight |
168.31 g/mol |
IUPAC Name |
(E)-1-trimethylsilylhex-4-en-1-yn-3-ol |
InChI |
InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6,9-10H,1-4H3/b6-5+ |
InChI Key |
XDGOIFRYGGQMEB-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(C#C[Si](C)(C)C)O |
Canonical SMILES |
CC=CC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.